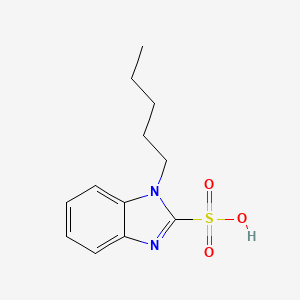

1-pentyl-1H-benzimidazole-2-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10 (11)13-12 (14)18 (15,16)17/h4-5,7-8H,2-3,6,9H2,1H3, (H,15,16,17) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.33 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Green Chemistry and Catalyst Development

1-pentyl-1H-benzimidazole-2-sulfonic acid and related compounds have been utilized in green chemistry. For instance, a Brønsted acidic ionic liquid derived from a similar compound has been used as a catalyst for synthesizing tetrasubstituted imidazoles, showcasing its potential in solvent-free, environmentally friendly chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Sensory Applications

Compounds related to this compound have been investigated for sensory applications. A study on an anthracene-linked benzimidazole diamide found that it could distinguish organic sulfonic acids from carboxylic acids and selectively detect certain metal ions, highlighting its utility in selective detection and sensory applications (Ghosh, Sen, & Patra, 2010).

Polymeric Material Synthesis

Benzimidazole-based sulfonic acids play a significant role in the synthesis of advanced polymeric materials. For example, sulfonated polyimides bearing benzimidazole groups have been synthesized for applications like direct methanol fuel cells, offering advantages in mechanical strength, thermal stability, and proton conductivity (Chen et al., 2010).

Novel Polyimides Development

Research has focused on creating novel polyimides with sulfonated benzimidazole pendant groups. These polyimides show improved solubility in polar organic solvents and increased hydrophilicity, which could be crucial for various industrial applications (Alvarez-Gallego et al., 2007).

Heterogeneous Catalysis

The role of benzimidazole-derived sulfonic acids extends to catalysis, where they form part of efficient catalytic systems for the synthesis of benzimidazoles, demonstrating their significance in organic synthesis (Khazaei et al., 2011).

Fuel Cell Technology

In fuel cell technology, sulfonated polyimides containing benzimidazole groups have shown promise. They exhibit high proton conductivity and stability, essential for developing efficient fuel cells (Li et al., 2007).

Propiedades

IUPAC Name |

1-pentylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLTXAOZHMNKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)

![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)

![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)

![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)

![7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2653059.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653062.png)

![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)